Antitubercular agent-20
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Overview
Description
Antitubercular agent-20 is a compound used in the treatment of tuberculosis, a contagious disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a class of drugs known as antitubercular agents, which are designed to inhibit the growth and proliferation of the tuberculosis-causing bacteria. The development of this compound is particularly significant due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form a heterocyclic compound.
Functional Group Modification: The heterocyclic compound is then subjected to various functional group modifications, including halogenation, nitration, and reduction, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-20 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitubercular agent-20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and synthetic methodologies.
Biology: Employed in the investigation of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Utilized in clinical trials for the treatment of drug-resistant tuberculosis and other mycobacterial infections.
Industry: Applied in the formulation of pharmaceutical products and the development of new drug delivery systems.
Mechanism of Action
Antitubercular agent-20 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The compound targets the enzyme InhA, an enoyl-acyl carrier protein reductase, thereby blocking the elongation of fatty acids required for mycolic acid synthesis. This inhibition leads to the disruption of the bacterial cell wall, resulting in cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line antitubercular drug that also targets the InhA enzyme.
Ethambutol: Inhibits the synthesis of arabinogalactan, another component of the mycobacterial cell wall.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness
Antitubercular agent-20 is unique in its ability to overcome resistance mechanisms that affect other antitubercular drugs. Its molecular structure allows for enhanced binding affinity to the InhA enzyme, making it effective against strains of Mycobacterium tuberculosis that are resistant to isoniazid and other first-line drugs.
Properties
Molecular Formula |
C25H22F6N4O3S |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
8-nitro-6-(trifluoromethyl)-2-[2-[1-[4-(trifluoromethyl)phenyl]ethyl]-2,7-diazaspiro[3.5]nonan-7-yl]-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C25H22F6N4O3S/c1-14(15-2-4-16(5-3-15)24(26,27)28)34-12-23(13-34)6-8-33(9-7-23)22-32-21(36)18-10-17(25(29,30)31)11-19(35(37)38)20(18)39-22/h2-5,10-11,14H,6-9,12-13H2,1H3 |
InChI Key |
RRWKYDLTRHKJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N2CC3(C2)CCN(CC3)C4=NC(=O)C5=C(S4)C(=CC(=C5)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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